

Application of Ethyl (2-hydroxyphenyl)acetate in Agrochemical Synthesis

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Compound of Interest

Compound Name: Ethyl (2-hydroxyphenyl)acetate

Cat. No.: B019955

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Introduction

Ethyl (2-hydroxyphenyl)acetate is a versatile chemical intermediate whose parent compound, 2-Hydroxyphenylacetic acid, is utilized in the synthesis of various agrochemicals, including herbicides, pesticides, and plant growth regulators. The structural motif of a hydroxyl group ortho to an acetic acid derivative is a key feature for the synthesis of heterocyclic compounds with significant biological activity. This document outlines the application of **Ethyl (2-hydroxyphenyl)acetate**, primarily through its hydrolysis product, 2-Hydroxyphenylacetic acid, in the synthesis of key agrochemical precursors, with a focus on Benzofuran-2(3H)-one. Benzofuranones are important heterocyclic cores found in a variety of biologically active molecules and natural products.^[1]

Core Application: Synthesis of Benzofuran-2(3H)-one

A primary application of **Ethyl (2-hydroxyphenyl)acetate** in the agrochemical field involves its conversion to 2-Hydroxyphenylacetic acid, which then serves as a direct precursor for Benzofuran-2(3H)-one. This intermediate is crucial for the synthesis of certain fungicides and other bioactive compounds.^[2] The overall synthetic pathway involves two main stages:

- Hydrolysis: Saponification of **Ethyl (2-hydroxyphenyl)acetate** to yield 2-Hydroxyphenylacetic acid.

- Lactonization: Intramolecular cyclization (dehydration) of 2-Hydroxyphenylacetic acid to form the lactone, Benzofuran-2(3H)-one.

This precursor, Benzofuran-2(3H)-one, is a known intermediate in the synthesis of agrochemicals such as the fungicide Fluoxastrobin.^[2]

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl (2-hydroxyphenyl)acetate to 2-Hydroxyphenylacetic acid

This protocol describes the base-catalyzed hydrolysis of the ester to its corresponding carboxylic acid.

Materials:

- **Ethyl (2-hydroxyphenyl)acetate**
- Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
- Hydrochloric acid (HCl) (e.g., 10% v/v)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- Dissolve **Ethyl (2-hydroxyphenyl)acetate** in an excess of 10% aqueous sodium hydroxide solution in a round-bottom flask.
- Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature.
- Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted starting material.
- Acidify the aqueous layer to a pH of 1-2 by slowly adding 10% hydrochloric acid while stirring in an ice bath.^[2]
- A precipitate of 2-Hydroxyphenylacetic acid will form.
- Extract the product with ethyl acetate (3 x 50 mL).^[3]
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-Hydroxyphenylacetic acid.^[3]
- The crude product can be purified by recrystallization.^[3]

Protocol 2: Synthesis of Benzofuran-2(3H)-one via Lactonization

This protocol details the cyclization of 2-Hydroxyphenylacetic acid to form the target lactone.^[2]

Materials:

- 2-Hydroxyphenylacetic acid (obtained from Protocol 1)
- Toluene (as a water-carrying agent)
- Anhydrous iron(II) sulfate (FeSO_4) or another suitable catalyst
- Dean-Stark apparatus
- Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-Hydroxyphenylacetic acid, toluene, and a catalytic amount of anhydrous iron(II) sulfate.^[2]

- Heat the mixture to reflux with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap.[2]
- Continue the reaction for approximately 6 hours or until no more water is collected, monitoring the reaction by HPLC or TLC.[2]
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the catalyst.[2]
- Evaporate the toluene from the filtrate under reduced pressure to obtain the crude Benzofuran-2(3H)-one.[2]
- The product can be further purified by distillation or chromatography if necessary.

Data Presentation

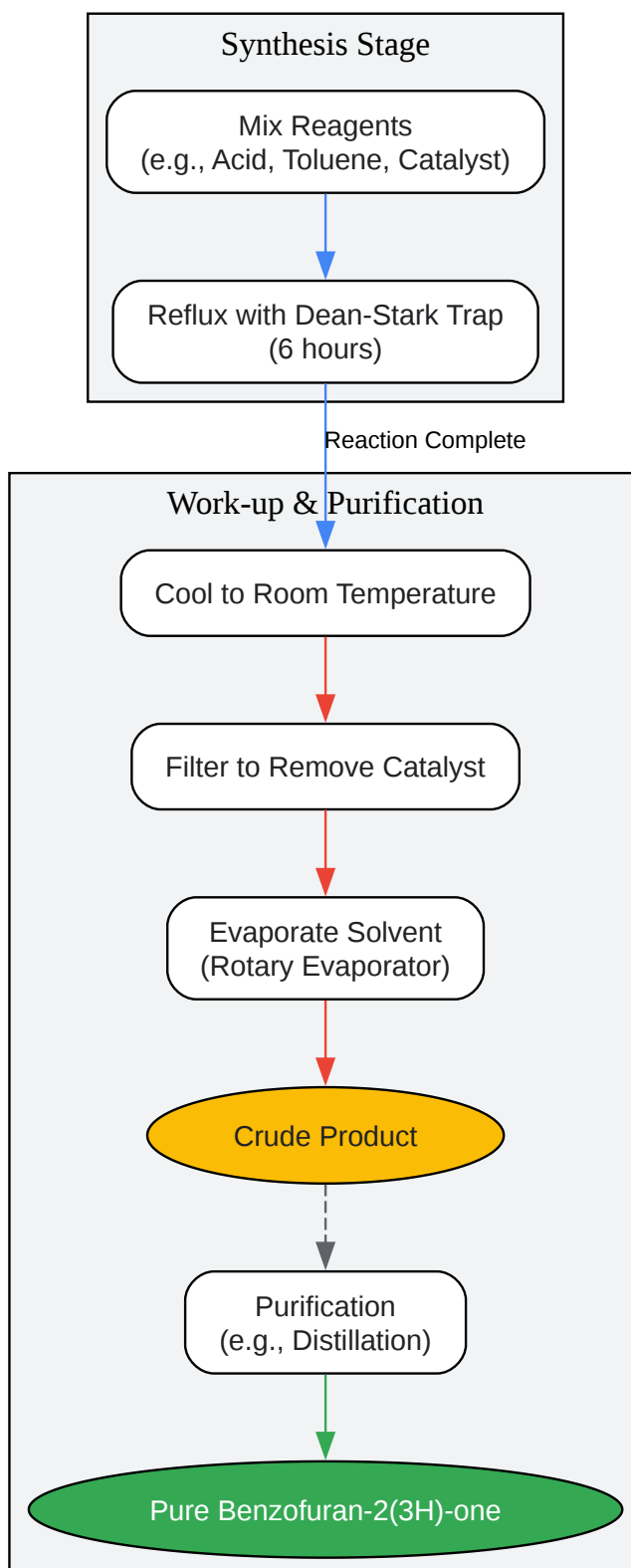
The following table summarizes the quantitative data associated with the synthesis of Benzofuran-2(3H)-one from a precursor of 2-Hydroxyphenylacetic acid.

Parameter	Value	Reference
Starting Material	o-chlorophenylacetic acid (precursor to 2-hydroxyphenylacetic acid)	[2]
Purity of intermediate (2-hydroxyphenylacetic acid)	90.0%	[2]
Yield of intermediate (2-hydroxyphenylacetic acid)	91.2%	[2]
Final Product	Benzofuran-2(3H)-one	[2]
Purity of Final Product	99.1%	[2]
Yield of Final Product (from intermediate)	96.1%	[2]

Visualization of Synthetic Pathway

The logical flow of the synthesis from the starting ester to the key agrochemical intermediate is depicted below.





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